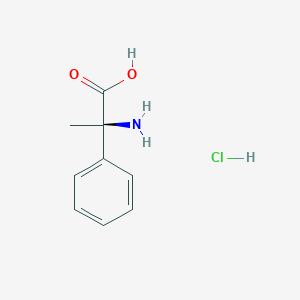

(R)-2-Amino-2-phenylpropanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-2-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVPLCVIBPZJQG-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679366 | |

| Record name | (2R)-2-Amino-2-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268749-51-5 | |

| Record name | (2R)-2-Amino-2-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-2-Amino-2-phenylpropanoic acid hydrochloride

Introduction

(R)-2-Amino-2-phenylpropanoic acid hydrochloride, a chiral non-proteinogenic amino acid derivative, is a compound of significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, including a chiral quaternary α-carbon, make it a valuable building block for the synthesis of novel therapeutic agents and peptidomimetics. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability.

This technical guide provides a comprehensive overview of the key physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the fundamental data but also the underlying scientific principles and detailed experimental protocols for their determination. This approach ensures a holistic understanding, empowering the reader to not only utilize the provided information but also to independently verify and expand upon it.

Chemical Identity and Structure

A foundational aspect of understanding a compound's physical properties is to first establish its chemical identity.

-

Chemical Name: this compound

-

Synonyms: (R)-α-Methylphenylglycine hydrochloride

The molecular structure, depicted below, reveals a phenyl group and a methyl group attached to the α-carbon, which is a stereocenter with the (R)-configuration. The presence of the amine and carboxylic acid functional groups, along with the hydrochloride salt form, dictates many of its physical characteristics.

Caption: Chemical structure of this compound.

Core Physical Properties

The following sections detail the critical physical properties of this compound. While some data for the free amino acid or related compounds are available, specific experimental values for the (R)-hydrochloride salt are not consistently reported in the public domain. Therefore, this guide provides robust experimental protocols for their determination.

Melting Point

The melting point is a crucial indicator of purity for a crystalline solid. For a pure compound, the melting range is typically narrow.

Data Summary

| Property | Value |

| Melting Point | Data not available |

Experimental Protocol: Capillary Melting Point Determination

This method relies on the principle that the melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium.

Caption: Workflow for melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more precise measurement, use a slower heating rate (1-2 °C/min) when approaching the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Scientific Rationale: Impurities disrupt the crystal lattice of a solid, typically leading to a depression and broadening of the melting point range. Therefore, a sharp melting point is a strong indication of high purity. The slow heating rate near the melting point ensures that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.

Solubility

Solubility is a critical parameter in drug development, influencing dissolution rate, bioavailability, and formulation design. The hydrochloride salt form of an amino acid is generally expected to exhibit higher aqueous solubility compared to its free form due to the ionization of the amino group.

Data Summary

| Solvent | Solubility |

| Water | Data not available |

| Methanol | Data not available |

| Ethanol | Data not available |

| DMSO | Data not available |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of a solute in a solvent at a specific temperature.

Caption: Workflow for shake-flask solubility determination.

Step-by-Step Methodology:

-

Sample Addition: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

Scientific Rationale: The shake-flask method is considered the "gold standard" for equilibrium solubility determination as it allows for true thermodynamic equilibrium to be established between the solid and the solution. The choice of solvent is critical and should reflect potential applications, with water being of primary importance for pharmaceutical relevance.

Optical Rotation

As a chiral molecule, this compound will rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the enantiomer and can be used to confirm its stereochemical identity and purity.

Data Summary

| Property | Value |

| Specific Rotation [α] | Data not available |

Experimental Protocol: Polarimetry

Polarimetry measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound.

Sources

An In-depth Technical Guide to (R)-alpha-Methylphenylalanine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of (R)-alpha-methylphenylalanine hydrochloride, a critical non-proteinogenic amino acid derivative. While structurally similar to L-phenylalanine, the addition of an alpha-methyl group and its specific (R)-stereochemistry confer unique biological properties. Primarily, it functions as a potent inhibitor of phenylalanine hydroxylase in vivo, making it an indispensable tool for inducing hyperphenylalaninemia in animal models. This guide, intended for researchers, scientists, and drug development professionals, delves into the compound's physicochemical properties, stereoselective synthesis, mechanism of action, analytical methodologies, and essential safety protocols. The causality behind experimental choices and the validation of described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

Alpha-methylphenylalanine (α-MePhe) is a synthetic analog of the essential amino acid phenylalanine.[1] It exists as two stereoisomers, (R)- and (S)-enantiomers, due to the chiral center at the alpha-carbon. This guide focuses specifically on the hydrochloride salt of the (R)-enantiomer, also referred to as α-Methyl-D-phenylalanine HCl. Unlike its endogenous counterpart, (R)-α-MePhe is not incorporated into proteins.[2] Its primary scientific value lies in its ability to inhibit key enzymes in the amino acid metabolism pathway, namely phenylalanine hydroxylase (PAH) and, to a lesser extent, tyrosine hydroxylase.[1]

This inhibitory action is the cornerstone of its application in biomedical research. When administered to animals, often in conjunction with a high-phenylalanine diet, it effectively suppresses the hepatic conversion of phenylalanine to tyrosine.[3] This process reliably induces a state of chronic hyperphenylalaninemia, creating a robust and widely used animal model for the genetic disorder Phenylketonuria (PKU).[3][4] These PKU models are crucial for investigating the disease's pathophysiology, especially its neurological consequences, and for the preclinical evaluation of novel therapeutic strategies like gene therapy and enzyme substitution.[4][5]

Physicochemical Properties and Identification

The hydrochloride salt form of (R)-alpha-methylphenylalanine enhances its stability and solubility in aqueous media, which is advantageous for experimental administration. Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride | [2] |

| Synonyms | α-Methyl-D-phenylalanine HCl, (R)-(+)-α-Methylphenylalanine HCl | [2] |

| CAS Number | 17350-84-4 (for free base/hydrate) | [2][6][7] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | Calculated |

| Molecular Weight | 215.68 g/mol | Calculated |

| Appearance | White to off-white crystalline powder or solid | [8] |

| Molecular Formula (Free Base) | C₁₀H₁₃NO₂ | [1][6] |

| Molecular Weight (Free Base) | 179.22 g/mol | [1][6] |

Note: A specific CAS number for the hydrochloride salt is not consistently cited in major databases; the CAS number for the parent (R)-enantiomer is provided. Researchers should always confirm the identity and purity of their specific lot via analytical characterization.

Conceptual Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-alpha-methylphenylalanine is a significant challenge in organic chemistry, requiring precise stereochemical control to avoid contamination with the (S)-isomer. While numerous specific routes exist, a common conceptual approach involves the asymmetric synthesis or chiral resolution of a racemic mixture.

Causality in Synthesis: The core challenge is the creation of a quaternary chiral center. Direct methylation of phenylalanine derivatives often leads to racemization. Therefore, more sophisticated methods are employed. One effective strategy is the use of a chiral auxiliary. This involves temporarily attaching the starting material to a chiral molecule, which directs the subsequent chemical reactions to occur on one face of the molecule, thereby establishing the desired (R)-stereochemistry. After the key stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.

A generalized workflow for such a synthesis is outlined below.

Caption: Generalized workflow for the asymmetric synthesis of (R)-alpha-methylphenylalanine HCl.

Mechanism of Action in Phenylketonuria (PKU) Models

The primary utility of (R)-alpha-methylphenylalanine stems from its role as an enzyme inhibitor. It targets the aromatic amino acid hydroxylases, which are crucial for neurotransmitter synthesis and amino acid catabolism.

-

Phenylalanine Hydroxylase (PAH) Inhibition: In the liver, PAH catalyzes the conversion of phenylalanine to tyrosine, the rate-limiting step in phenylalanine catabolism.[9] (R)-alpha-methylphenylalanine acts as a potent inhibitor of this enzyme in vivo.[1][3] While it is a weak competitive inhibitor in vitro, its in vivo efficacy is pronounced, leading to a 70-75% decrease in hepatic PAH activity.[3] This inhibition causes a rapid and sustained elevation of phenylalanine levels in the blood and brain, mimicking the biochemical hallmark of PKU.[3]

-

Tyrosine Hydroxylase (TH) Inhibition: The compound also inhibits tyrosine hydroxylase, the enzyme that converts tyrosine to L-DOPA, a precursor for dopamine and other catecholamines.[1] This secondary effect can contribute to the neurological deficits observed in PKU models, such as reduced dopamine turnover in the prefrontal cortex.[1][5]

The diagram below illustrates the metabolic pathway and the points of inhibition.

Caption: Mechanism of (R)-alpha-methylphenylalanine HCl in inducing hyperphenylalaninemia.

Key Research Application: The PKU Animal Model

The controlled induction of hyperphenylalaninemia is essential for studying PKU. The use of (R)-alpha-methylphenylalanine offers a more refined and less toxic method compared to other inhibitors like p-chlorophenylalanine.[3]

Protocol Rationale: A typical protocol involves daily administration of both (R)-alpha-methylphenylalanine and L-phenylalanine to developing rats or mice.[3][4] The co-administration of L-phenylalanine is crucial because the inhibitor alone only blocks the metabolic pathway; an exogenous supply of phenylalanine is required to create the substrate buildup that defines the disease state. This dual treatment effectively mimics the chronic, elevated phenylalanine levels seen in human PKU patients, leading to observable neurological and behavioral deficits relevant to the human condition.[4][5] This model has been instrumental in demonstrating that even moderate elevations in phenylalanine can cause deficits in prefrontal cortex function.[5]

Analytical Methodologies

Ensuring the chemical purity and, most importantly, the enantiomeric purity of (R)-alpha-methylphenylalanine is critical for its valid use in research. High-Performance Liquid Chromatography (HPLC) is the primary technique for this analysis.[10]

Core Requirement: Chiral Stationary Phase: To separate the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required.[10] Enantiomers have identical physical properties in a non-chiral environment, so a standard reverse-phase column (like a C18) will not resolve them. CSPs, such as those based on cyclodextrins or polysaccharide derivatives, create a chiral environment within the column, allowing for differential interaction with each enantiomer, which results in different retention times and successful separation.[11][12]

Protocol: Chiral Purity Analysis by HPLC

-

System Preparation:

-

HPLC system with UV detector.

-

Chiral column (e.g., polysaccharide-based like CHIRALPAK® or cyclodextrin-based CHIROBIOTIC®).

-

Mobile phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact composition must be optimized for the specific column used.

-

-

Standard Preparation:

-

Prepare a stock solution of the (R)-alpha-methylphenylalanine HCl reference standard in the mobile phase or a compatible solvent at approximately 1 mg/mL.

-

Prepare a racemic (DL)-alpha-methylphenylalanine standard to confirm the resolution and identify the retention times of both the (R) and (S) peaks.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample to be tested to the same concentration as the reference standard.

-

-

Chromatographic Conditions (Example):

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm or 254 nm (based on the phenyl group's absorbance)

-

-

Analysis:

-

Inject the racemic standard to establish the retention times for both enantiomers.

-

Inject the (R)-isomer reference standard to confirm which peak corresponds to the (R)-enantiomer.

-

Inject the sample.

-

Calculate the enantiomeric excess (% ee) using the peak areas from the chromatogram: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

Caption: Standard workflow for chiral HPLC analysis.

Safety, Handling, and Storage

While not classified as acutely hazardous under OSHA standards, (R)-alpha-methylphenylalanine hydrochloride should be handled with care in a laboratory setting, following good industrial hygiene and safety practices.[13]

| Guideline | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are required. Avoid breathing dust; handle in a well-ventilated area or use a fume hood. | [14] |

| Handling | Avoid contact with skin and eyes. Wash hands thoroughly after handling. Minimize dust generation. | [14] |

| First Aid (Exposure) | Skin: Wash off immediately with soap and plenty of water. Eyes: Rinse immediately with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms develop. | [13] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | |

| Incompatibilities | Strong oxidizing agents. | |

| Disposal | Dispose of in accordance with local, state, and federal regulations. Do not let product enter drains. |

Conclusion

(R)-alpha-methylphenylalanine hydrochloride is a specialized chemical tool of significant value to the biomedical research community. Its efficacy as an in vivo inhibitor of phenylalanine hydroxylase provides a reliable and less toxic method for developing animal models of Phenylketonuria. A thorough understanding of its properties, mechanism, and correct handling is essential for its effective and safe use. The stereochemical integrity of this compound is paramount, necessitating rigorous analytical control via chiral chromatography to ensure the validity of experimental outcomes in the study of PKU and related metabolic disorders.

References

-

J Inherit Metab Dis. 1981;4(2):67-8.

-

Biochem J. 1980 Oct 15;191(1):225-36.

-

Wikipedia.

-

Sigma-Aldrich.

-

CymitQuimica.

-

Chem-Impex International.

-

CymitQuimica.

-

MDPI.

-

ResearchGate.

-

PubChem.

-

Google Patents.

-

Google Patents.

-

ResearchGate.

-

PubChem.

-

Thieme Connect.

-

Fisher Scientific.

-

Sigma-Aldrich.

-

Labchem.

-

Human Metabolome Database.

-

ChemicalBook.

-

SK pharmteco.

-

Cayman Chemical.

-

CAS Common Chemistry.

-

Waters Corporation.

-

Sigma-Aldrich.

-

ACS Publications.

-

MDPI.

-

National Institutes of Health.

Sources

- 1. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 2. CAS 17350-84-4: α-Methyl-D-phenylalanine | CymitQuimica [cymitquimica.com]

- 3. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. alpha-Methyl-D-phenylalanine | C10H13NO2 | CID 7023409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-alpha-Methylphenylalanine hydrate, 98%, 98% ee [labchem.co.za]

- 8. chemimpex.com [chemimpex.com]

- 9. Phenylketonuria: translating research into novel therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. skpharmteco.com [skpharmteco.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of α-Methylated Amino Acids

Executive Summary

α-Methylated amino acids represent a cornerstone in modern medicinal chemistry and drug development. Their unique structural properties, primarily the steric hindrance imparted by the α-methyl group, confer remarkable conformational rigidity and enhanced resistance to enzymatic degradation upon peptides and peptidomimetics.[1][2] This guide provides a comprehensive technical overview of the principal synthetic strategies for accessing these valuable building blocks. We will delve into the mechanistic underpinnings, practical considerations, and comparative advantages of seminal methods including the Strecker synthesis, diastereoselective alkylation of chiral glycine enolates, and emerging biocatalytic approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage α-methylated amino acids in their therapeutic design and discovery programs.

The Strategic Imperative of α-Methylation in Peptide Drug Design

The incorporation of α,α-disubstituted amino acids, particularly α-methylated variants, into peptide scaffolds is a powerful strategy to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and conformational flexibility.[1][2][3] The α-methyl group serves two primary functions:

-

Conformational Constraint: The steric bulk of the methyl group restricts the rotational freedom around the peptide backbone (phi and psi angles), locking the peptide into a more defined and often more bioactive conformation. This can lead to enhanced receptor affinity and selectivity.[1][3]

-

Proteolytic Resistance: The α-methyl group shields the adjacent peptide bond from cleavage by proteases, significantly increasing the in vivo half-life of the peptide therapeutic.[1][2]

A notable example of the successful application of this strategy is Trofinetide, a neuroprotective peptide approved for the treatment of Rett syndrome, which features an α-methylated central proline residue.[1] The synthesis of optically pure α-methylated amino acids is therefore a critical enabling technology in the advancement of next-generation peptide therapeutics.[4][5][6]

Comparative Overview of Key Synthetic Strategies

| Synthetic Strategy | Core Principle | Stereocontrol | Key Advantages | Primary Limitations |

| Strecker Synthesis | Reaction of a ketone with ammonia and cyanide, followed by hydrolysis.[7][8][9] | Typically produces racemates; asymmetric variants exist.[7][8] | Robust, versatile, and applicable to a wide range of substrates.[9][10] | Use of highly toxic cyanide; classical method is not stereoselective.[8] |

| Alkylation of Chiral Glycine Enolates | Diastereoselective alkylation of a glycine derivative bearing a chiral auxiliary.[11] | High diastereoselectivity, dictated by the chiral auxiliary. | Excellent stereocontrol; well-established and reliable. | Requires stoichiometric use of chiral auxiliaries; multiple synthetic steps. |

| Phase-Transfer Catalysis | Alkylation of glycine Schiff bases using a chiral phase-transfer catalyst.[12][13][14] | High enantioselectivity achievable with appropriate catalyst design.[12][13] | Catalytic use of the chiral source; operationally simple.[14] | Catalyst performance can be substrate-dependent. |

| Biocatalytic & Enzymatic Methods | Use of enzymes for kinetic resolution or asymmetric synthesis.[2][15] | Excellent enantioselectivity.[2] | "Green" and highly selective methodology.[2] | Enzyme availability and substrate scope can be limited.[2][15] |

| Multi-Component Reactions (Ugi/Passerini) | Isocyanide-based reactions to assemble the amino acid backbone in a single step.[16][17][18] | Can be diastereoselective with chiral inputs. | High atom economy and rapid generation of molecular diversity.[17] | Product purification can be challenging. |

Foundational Synthetic Methodologies

The Strecker Synthesis: A Classic and Adaptable Approach

The Strecker synthesis, first reported in 1850, remains a fundamental method for the preparation of α-amino acids.[19] The adaptation of this method to produce α,α-disubstituted amino acids involves the use of a ketone as the starting carbonyl compound instead of an aldehyde.[7]

Reaction Mechanism & Workflow

The synthesis proceeds in two main stages:

-

Formation of an α-aminonitrile: A ketone reacts with ammonia to form an imine, which is then attacked by a cyanide ion to yield an α-aminonitrile.[7][8][10]

-

Hydrolysis: The nitrile group is subsequently hydrolyzed under acidic or basic conditions to afford the final α-methylated amino acid.[7][8]

Caption: Generalized workflow of the Strecker synthesis for α-methylated amino acids.

Asymmetric Variants

The classical Strecker synthesis produces a racemic mixture of amino acids.[7][10] To achieve stereocontrol, asymmetric modifications have been developed, which typically involve the use of a chiral amine (in place of ammonia) to act as a chiral auxiliary.[7] This directs the cyanide addition to one face of the iminium intermediate, leading to a diastereomeric excess of one aminonitrile. Subsequent cleavage of the chiral auxiliary reveals the enantioenriched α-methylated amino acid. Intramolecular versions of the Strecker synthesis have also been developed with high stereoselectivity.[20]

Experimental Protocol: Asymmetric Strecker Synthesis of (R)-α-Methylphenylalanine

This protocol is a representative example and should be adapted based on specific substrate and laboratory conditions.

-

Imine Formation: To a solution of acetophenone (1.0 eq) in methanol, add (S)-α-phenylethylamine (1.1 eq). Stir the mixture at room temperature for 2-4 hours. Monitor by TLC for the disappearance of acetophenone.

-

Cyanide Addition: Cool the reaction mixture to 0°C. In a separate flask, prepare a solution of trimethylsilyl cyanide (TMSCN) (1.2 eq) in methanol. Add the TMSCN solution dropwise to the imine solution over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Hydrolysis & Auxiliary Removal: Concentrate the reaction mixture under reduced pressure. To the residue, add 6M HCl and heat to reflux for 6-8 hours. This step hydrolyzes the nitrile and cleaves the chiral auxiliary.

-

Purification: Cool the mixture and extract with diethyl ether to remove the chiral auxiliary. The aqueous layer, containing the amino acid hydrochloride, is then purified by ion-exchange chromatography.

Diastereoselective Alkylation of Chiral Glycine Enolates

This strategy is one of the most reliable and widely used methods for the asymmetric synthesis of α-alkylated amino acids.[11] It relies on the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate.

Core Principle & Workflow

The general workflow involves the following key steps:

-

Coupling: Glycine is coupled to a chiral auxiliary. Common auxiliaries include those derived from pseudoephedrine or Evans oxazolidinones.

-

Enolate Formation: The resulting glycine adduct is treated with a strong base (e.g., LDA or KHMDS) at low temperature to generate a chiral, conformationally locked enolate.[21]

-

Alkylation: The enolate is quenched with an alkylating agent, such as methyl iodide. The chiral auxiliary sterically blocks one face of the enolate, leading to a highly diastereoselective alkylation.[21][22]

-

Hydrolysis: The chiral auxiliary is cleaved, typically under acidic conditions, to release the desired α-methylated amino acid.

Caption: Workflow for the asymmetric synthesis of α-methylated amino acids via chiral enolate alkylation.

Catalytic Asymmetric Approaches: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers an attractive alternative to stoichiometric chiral auxiliaries by using a chiral catalyst to induce enantioselectivity.[13][14] This method is particularly effective for the alkylation of glycine Schiff base esters.[12][13]

Mechanism of Action

In a typical system, an N-benzophenone-protected glycine ester is deprotonated by a base (e.g., aqueous KOH) at the interface of an organic and aqueous phase. A chiral quaternary ammonium salt, often derived from Cinchona alkaloids, acts as the phase-transfer catalyst.[13] It forms a chiral ion pair with the glycine enolate, shuttling it into the organic phase. The catalyst then creates a chiral environment around the enolate, directing the approach of the alkylating agent (methyl iodide) to occur stereoselectively.[12]

Biocatalysis and Enzymatic Resolution

Biocatalytic methods are gaining prominence as "green," highly selective alternatives for producing enantiopure α,α-disubstituted amino acids.[2] These strategies fall into two main categories:

-

Kinetic Resolution: A racemic mixture of an α-methylated amino acid derivative (e.g., an ester or amide) is treated with an enzyme, such as a lipase or esterase.[15] The enzyme selectively hydrolyzes one enantiomer, leaving the other enantiomer unreacted. The two enantiomers (the free acid and the unreacted ester) can then be separated.

-

Asymmetric Synthesis: An engineered enzyme is used to directly catalyze the formation of a single enantiomer of the desired product from a prochiral substrate.[2] Researchers have successfully devised biocatalytic routes using recombinant enzymes to catalyze Mannich-type cyclizations, affording access to a variety of pyrrolidine and piperidine-based α,α-disubstituted amino acids with excellent stereoselectivity.[2]

Emerging and Specialized Methodologies

The field of amino acid synthesis is continually evolving, with new methods offering unique advantages.

-

Organocatalysis: Chiral organic molecules are used to catalyze the enantioselective synthesis of α,α-disubstituted α-amino acids, avoiding the use of metals.[23]

-

Multi-Component Reactions (MCRs): Reactions like the Ugi and Passerini syntheses allow for the rapid construction of complex amino acid derivatives from three or four starting materials in a single step, offering high efficiency and atom economy.[16][17][18][24]

-

Photocatalysis: Visible-light-mediated photocatalysis is an emerging strategy that enables novel bond formations under mild conditions, expanding the toolkit for synthesizing complex amino acid structures.[25]

Purification and Characterization

Regardless of the synthetic route, the purification and characterization of the final α-methylated amino acid are critical.

-

Purification: Ion-exchange chromatography is the most common method for purifying free amino acids. For protected derivatives, silica gel chromatography is typically employed.

-

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and purity.

-

Mass Spectrometry: Determines the molecular weight.

-

Chiral HPLC or GC: Determines the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the product.

-

Optical Rotation: Measures the rotation of plane-polarized light, which is indicative of a specific enantiomer.

-

Conclusion and Future Outlook

The synthesis of α-methylated amino acids is a mature yet dynamic field, driven by the increasing demand for conformationally constrained peptides in drug discovery. While classic methods like the Strecker synthesis and chiral enolate alkylation remain workhorses in the field, catalytic and biocatalytic approaches are offering more efficient, sustainable, and scalable routes to these critical building blocks. The continued development of novel synthetic methodologies will undoubtedly accelerate the design and development of next-generation therapeutics with enhanced efficacy, stability, and selectivity.

References

- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing).

- α-Methyl Amino Acids. Enamine.

- Diastereoselective Synthesis of α-Methyl and α-Hydroxy-β-Amino Acids via 4-Substituted-1,3-Oxazinan-6-ones. ACS Publications.

- Diastereoselective Synthesis of Alpha-Methyl and Alpha-Hydroxy-Beta-Amino Acids via 4-substituted-1,3-oxazinan-6-ones. PubMed.

- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing).

- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Unavailable Source.

- Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. UC Santa Barbara Office of Technology & Industry Alliances.

- Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications.

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Unavailable Source.

- Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PMC - NIH.

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Unavailable Source.

- Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols. PubMed.

- Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications.

- Ugi and Passerini MCRs. Peptidomimetics II.

- Diastereoselective Synthesis of α-Methyl and α-Hydroxy-β-Amino Acids via 4-Substituted-1,3-Oxazinan-6-ones. ResearchGate.

- Diastereoselective synthesis of α-methyl and α-hydroxy-β- amino acids via 4-substituted-1,3-oxazinan-6-ones. Find an Expert - The University of Melbourne.

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate.

- Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Research Collection.

- Strecker amino acid synthesis. Wikipedia.

- Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.

- The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

- Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry - ACS Publications.

- The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research - ACS Publications.

- Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes.

- Synthesis of Alpha-Amino Acids. Free Sketchy MCAT Lesson.

- Overview of Strecker Amino Acid Synthesis. News-Medical.Net.

- Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates. PubMed.

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.

- A Practical Asymmetric Synthesis of α-Methyl α-Amino Acids Using a Chiral Cu—Salen Complex as a Phase-Transfer Catalyst. Request PDF - ResearchGate.

- Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society.

- Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Unavailable Source.

- Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Unavailable Source.

- Fe‐Catalyzed Aliphatic C−H Methylation of Glycine Derivatives and Peptides. Request PDF.

- Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts.. ResearchGate.

- Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Publishing.

- Alpha Amino Acid Synthesis. Overview & Research Examples - Perlego.

- Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews - ACS Publications.

- 26.4: Synthesis of Amino Acids. Chemistry LibreTexts.

- A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. NIH.

- An improved approach for the synthesis of alpha,alpha-dialkyl glycine derivatives by the Ugi-Passerini reaction. PubMed.

- Asymmetric synthesis of a,a-disubstituted a-amino acids. ResearchGate.

- α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI.

- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Unavailable Source.

- Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society.

- α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.

- Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC - PubMed Central.

- The stereoselective synthesis of .alpha.-amino acids by phase-transfer catalysis. Journal of the American Chemical Society - ACS Publications.

- Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters.

Sources

- 1. α-Methyl Amino Acids - Enamine [enamine.net]

- 2. Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids – UC Santa Barbara Office of Technology & Industry Alliances [tia.ucsb.edu]

- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ugi and Passerini MCRs - Peptidomimetics II [ebrary.net]

- 17. A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An improved approach for the synthesis of alpha,alpha-dialkyl glycine derivatives by the Ugi-Passerini reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]

- 25. researchgate.net [researchgate.net]

(R)-2-Amino-2-phenylpropanoic Acid: A Technical Guide to its Synthesis, Mechanism, and Application as a Phenylalanine Analog

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-phenylpropanoic acid, also known as (R)-α-methylphenylglycine, is a non-proteinogenic amino acid (NPAA) that serves as a critical tool in chemical biology and drug discovery. As a structural analog of L-phenylalanine, it possesses a unique quaternary α-carbon, which imparts significant resistance to enzymatic degradation and constrains its conformational flexibility. This guide provides an in-depth exploration of (R)-2-Amino-2-phenylpropanoic acid, covering its stereoselective synthesis and resolution, its mechanism of action as a potent enzyme inhibitor, and its applications in developing animal models for metabolic disorders and as a scaffold in medicinal chemistry. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers with the practical knowledge required to leverage this compound in their work.

Introduction: The Significance of α-Methylation in Phenylalanine Analogs

L-phenylalanine is a fundamental proteinogenic amino acid, serving not only as a building block for proteins but also as a precursor for the synthesis of crucial catecholamine neurotransmitters via its conversion to L-tyrosine by phenylalanine hydroxylase (PAH). The manipulation of this pathway through structural analogs of phenylalanine has profound implications for both understanding metabolic processes and developing novel therapeutics.

(R)-2-Amino-2-phenylpropanoic acid distinguishes itself from the native amino acid by the substitution of the α-hydrogen with a methyl group. This seemingly minor modification introduces a chiral quaternary center and has significant biochemical consequences:

-

Steric Hindrance: The α-methyl group sterically hinders the molecule, preventing its recognition and processing by enzymes that typically act on L-phenylalanine, such as aminoacyl-tRNA synthetases. This means it is not incorporated into nascent polypeptide chains during protein synthesis.[1][2]

-

Enzymatic Inhibition: The structural similarity allows it to bind to the active sites of enzymes that process phenylalanine, but the α-methyl group prevents the catalytic reaction, turning it into an effective inhibitor. It is a known inhibitor of both phenylalanine hydroxylase (PAH) and tyrosine hydroxylase.[3][4]

-

Conformational Rigidity: The quaternary α-carbon restricts the rotational freedom of the peptide backbone when this analog is incorporated into peptidomimetics, allowing for the design of peptides with more stable and predictable secondary structures.

This guide will focus on the (R)-enantiomer, detailing its synthesis, biological activity, and utility as a research tool.

Diagram 1: Structural Comparison

Caption: Structural comparison highlighting the key α-methyl group addition.

Physicochemical Properties and Comparison

The introduction of the α-methyl group alters the physical and chemical properties of the amino acid. Understanding these differences is crucial for its application in both biological assays and synthetic chemistry.

| Property | L-Phenylalanine | (R)-2-Amino-2-phenylpropanoic acid | Rationale for Difference |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | Same atomic composition.[5][6] |

| Molar Mass | 165.19 g/mol | 165.19 g/mol | Identical molecular formula.[5][6] |

| Chirality | (S)-configuration | (R)-configuration | Enantiomeric relationship at the α-carbon. |

| α-Carbon | Secondary (CH) | Quaternary (C) | Addition of a methyl group. |

| Hydrophobicity (XLogP3) | -1.4 | -1.5 | The additional methyl group slightly increases lipophilicity, but the overall zwitterionic character dominates.[5] |

| pKa₁ (α-COOH) | ~2.20 | ~2.3 | The electron-donating methyl group slightly decreases the acidity of the carboxyl group. |

| pKa₂ (α-NH₃⁺) | ~9.09 | ~9.2 | The methyl group slightly increases the basicity of the amino group. |

| Biological Fate | Incorporated into proteins; Metabolized by PAH | Not incorporated into proteins; Acts as an enzyme inhibitor.[1][3] | Steric hindrance from the α-methyl group prevents recognition by protein synthesis machinery and catalytic turnover by PAH. |

Stereoselective Synthesis and Resolution

Obtaining enantiomerically pure (R)-2-Amino-2-phenylpropanoic acid is paramount, as the biological activity is highly stereospecific. The synthesis of racemic α,α-disubstituted amino acids is relatively straightforward, but their resolution into single enantiomers presents the primary challenge. The most effective strategies involve either asymmetric synthesis from a chiral precursor or the resolution of a racemic mixture.

General Synthetic Approach: The Strecker Synthesis

A common method for producing the racemic compound is the Strecker synthesis, which involves a one-pot reaction of an aldehyde (or ketone), ammonia, and cyanide. For α-methylphenylglycine, acetophenone is the starting ketone. This is followed by hydrolysis to yield the racemic amino acid.

Chiral Resolution: The Core Challenge

Resolving the racemic mixture is the critical step. While various methods like preferential crystallization of diastereomeric salts can be employed[7], enzymatic kinetic resolution offers a highly efficient and environmentally benign alternative.

Causality of Method Choice: Enzymatic resolution is preferred due to the high enantioselectivity of enzymes like lipases and acylases. These enzymes can selectively catalyze a reaction on one enantiomer of a derivatized racemate, leaving the desired enantiomer untouched and allowing for straightforward separation. For instance, an acylase can selectively deacylate the N-acetyl derivative of the (S)-enantiomer, while leaving the N-acetyl-(R)-enantiomer intact. The resulting difference in charge and solubility between the free amino acid and the N-acetylated form simplifies purification.

Diagram 2: General Workflow for Synthesis & Resolution

Caption: General workflow for the synthesis and enzymatic resolution of the target compound.

Mechanism of Action: A Phenylalanine Analog

The primary mechanism by which α-methylphenylalanine functions is through the competitive inhibition of enzymes involved in the catecholamine synthesis pathway.

Inhibition of Phenylalanine Hydroxylase (PAH)

In vivo, α-methylphenylalanine is a potent suppressor of hepatic phenylalanine hydroxylase.[4][8] This enzyme is responsible for the conversion of L-phenylalanine to L-tyrosine, the rate-limiting step in its catabolism.

-

Mechanism of Inhibition: The analog binds to the active site of PAH due to its structural similarity to the natural substrate. However, the α-methyl group prevents the hydroxylation reaction from proceeding. This competitive inhibition leads to an accumulation of phenylalanine in the blood.

-

Application as a Research Tool: By co-administering α-methylphenylalanine with excess L-phenylalanine, researchers can induce a state of chronic hyperphenylalaninemia in animal models.[8][9] This provides a reliable and less toxic alternative to p-chlorophenylalanine for studying the pathophysiology of phenylketonuria (PKU), a genetic disorder characterized by PAH deficiency.[1]

Inhibition of Tyrosine Hydroxylase

α-Methylphenylalanine also acts as an inhibitor of tyrosine hydroxylase, the enzyme that converts L-tyrosine to L-DOPA.[3] This inhibition leads to a depletion of downstream catecholamines, including dopamine, norepinephrine, and epinephrine.

Transport Across the Blood-Brain Barrier

A key feature of α-methylphenylalanine is its ability to be transported into the central nervous system. It is a substrate for the L-type amino acid transporter 1 (LAT1), the primary transporter for large neutral amino acids across the blood-brain barrier.[3] This allows it to exert its inhibitory effects directly within the brain, making it a valuable tool for neurochemical research.

Diagram 3: Mechanism of PAH Inhibition

Sources

- 1. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 4. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of alpha-methylphenylalanine

An In-Depth Technical Guide to the Mechanism of Action of Alpha-Methylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-methylphenylalanine (α-MePhe) is a synthetic amino acid analog that has proven to be an invaluable tool in neuroscience and metabolic research. Its multifaceted mechanism of action, primarily centered on the inhibition of key enzymes in the aromatic amino acid metabolic pathways, allows for the precise manipulation of neurotransmitter and amino acid levels in experimental settings. This guide provides a comprehensive overview of the molecular mechanisms underpinning the effects of α-MePhe, its physiological consequences, and its application in creating animal models of human disease.

Introduction to Alpha-Methylphenylalanine

Alpha-methylphenylalanine (α-MePhe) is a derivative of the essential amino acid phenylalanine, characterized by the addition of a methyl group at the alpha carbon.[1] This structural modification confers upon it the ability to act as a competitive and non-competitive inhibitor of several crucial enzymes, most notably those involved in the synthesis of catecholamine neurotransmitters and the metabolism of phenylalanine itself. Its ability to be transported across the blood-brain barrier via the L-type amino acid transporter 1 (LAT1) makes it a potent agent for studying central nervous system biochemistry.[1]

Core Mechanisms of Action

The primary pharmacological effects of α-MePhe stem from its ability to inhibit three key enzymes in the aromatic amino acid hydroxylase family: phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and to a lesser extent, tryptophan hydroxylase (TPH).

Inhibition of Phenylalanine Hydroxylase (PAH)

A principal and widely utilized action of α-MePhe is the inhibition of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[1][2] While it is a weak competitive inhibitor of PAH in vitro, it demonstrates potent suppression of the enzyme's activity in vivo.[3] This discrepancy is not fully elucidated but is thought to involve metabolic activation or accumulation of α-MePhe within hepatocytes. The inhibition of PAH leads to a systemic increase in phenylalanine levels, a condition known as hyperphenylalaninemia.[1][2] This effect is foundational to the use of α-MePhe in creating animal models of phenylketonuria (PKU), a human genetic disorder characterized by PAH deficiency.[4][5][6][7] In newborn mice, administration of α-MePhe can inhibit 65-70% of hepatic PAH activity within 12 hours.[2]

Inhibition of Tyrosine Hydroxylase (TH)

Alpha-methylphenylalanine is a direct inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[1][8] By blocking the conversion of tyrosine to L-DOPA, α-MePhe effectively depletes the brain and peripheral tissues of these critical neurotransmitters.[1][9] This inhibition of TH is a key contributor to the neurological effects observed in experimental animals treated with α-MePhe and provides a valuable method for studying the role of catecholamines in various physiological and pathological processes.[9][10][11]

Effects on Tryptophan Hydroxylase (TPH) and Serotonin Synthesis

The impact of α-MePhe on serotonin synthesis is more complex. While not its primary target, studies have shown that phenylalanine hydroxylase (PAH), which is inhibited by α-MePhe, can also hydroxylate tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[12] Therefore, inhibition of PAH by α-MePhe can contribute to a reduction in serotonin levels, particularly in the periphery.[12] The direct interaction of α-MePhe with tryptophan hydroxylase (TPH), the primary enzyme for serotonin synthesis, is less characterized but it is considered a competitive inhibitor.[13][14][15]

Physiological and Cellular Consequences

The enzymatic inhibition by α-MePhe translates into significant physiological and cellular effects.

Induction of Hyperphenylalaninemia

The most prominent effect of α-MePhe administration, often in conjunction with a high-phenylalanine diet, is the induction of chronic hyperphenylalaninemia.[2][16] This elevation of phenylalanine levels in the blood and brain mimics the biochemical phenotype of phenylketonuria.[2][5] Studies in developing mice have shown that this treatment can increase phenylalanine concentrations by approximately 40-fold in both plasma and brain.[2]

Depletion of Catecholamines

The inhibition of tyrosine hydroxylase by α-MePhe leads to a significant reduction in the levels of dopamine and norepinephrine in the brain.[9] This depletion can be as high as 20-40% in young rats.[9] This effect is instrumental in research aimed at understanding the role of these neurotransmitters in various neurological functions and disorders.

Impact on Protein Synthesis

High levels of phenylalanine resulting from α-MePhe-induced hyperphenylalaninemia can have secondary effects on cellular metabolism, including protein synthesis. The elevated phenylalanine can lead to disaggregation of brain polyribosomes and a reduction in the rates of polypeptide chain elongation.[2] However, α-MePhe itself does not appear to have the direct toxic effects on protein synthesis that are observed with other phenylalanine analogs like p-chlorophenylalanine.[4][7]

Pharmacokinetics: Crossing the Blood-Brain Barrier

A critical aspect of α-MePhe's utility in neuroscience research is its ability to cross the blood-brain barrier. It is a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its entry into the central nervous system.[1] This transport mechanism allows α-MePhe to exert its inhibitory effects directly on enzymes within the brain.

Applications in Research

The unique pharmacological profile of α-MePhe makes it a valuable tool in several areas of biomedical research.

Modeling Phenylketonuria (PKU)

The primary application of α-MePhe is in the creation of animal models of PKU.[4][5][6][7] By co-administering α-MePhe with phenylalanine, researchers can replicate the chronic hyperphenylalaninemia characteristic of this human genetic disorder. These models are crucial for studying the pathophysiology of PKU and for the preclinical evaluation of potential therapies.

Investigating the Role of Catecholamines

By inducing a controlled depletion of catecholamines, α-MePhe allows researchers to investigate the functions of dopamine and norepinephrine in the brain. This has applications in studying mood disorders, addiction, and neurodegenerative diseases.[10]

Experimental Protocols

In Vivo Induction of Hyperphenylalaninemia in Rodents

Objective: To create a rodent model of phenylketonuria.

Methodology:

-

Animal Model: Newborn or young rodents (e.g., mice or rats) are typically used.

-

Treatment Regimen:

-

Monitoring:

-

Collect blood samples periodically to measure plasma phenylalanine and tyrosine levels using techniques like HPLC.

-

After the experimental period, brain tissue can be harvested to measure neurotransmitter levels and assess other biochemical markers.

-

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of α-MePhe on aromatic amino acid hydroxylases.

Methodology:

-

Enzyme Source: Purified recombinant enzymes (PAH, TH, or TPH) or tissue homogenates (e.g., liver for PAH, adrenal medulla for TH).

-

Assay Buffer: A suitable buffer containing the necessary cofactors, such as tetrahydrobiopterin and ferrous iron.

-

Substrate: The natural substrate for the enzyme (phenylalanine for PAH, tyrosine for TH, tryptophan for TPH), often radiolabeled for detection.

-

Inhibitor: A range of concentrations of α-MePhe.

-

Procedure:

-

Pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a specific time.

-

Stop the reaction (e.g., by adding acid).

-

Measure the formation of the product (e.g., using HPLC with fluorescence or electrochemical detection, or by scintillation counting for radiolabeled substrates).

-

-

Data Analysis: Determine the IC50 value of α-MePhe for each enzyme by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data Summary

| Parameter | Value | Organism/System | Reference |

| PAH Inhibition (in vivo) | 65-70% | Newborn Mice | [2] |

| Phenylalanine Increase | ~40-fold | Mouse Plasma & Brain | [2] |

| Catecholamine Depletion | 20-40% | Rat Brain | [9] |

Conclusion

Alpha-methylphenylalanine is a potent and versatile pharmacological tool with a well-defined mechanism of action centered on the inhibition of key enzymes in aromatic amino acid metabolism. Its ability to induce hyperphenylalaninemia and deplete catecholamines has made it indispensable for creating animal models of human diseases like phenylketonuria and for fundamental research into the roles of neurotransmitters in the central nervous system. A thorough understanding of its mechanisms and careful application of established protocols are essential for leveraging its full potential in scientific discovery.

References

-

Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed. [Link]

-

α-Methylphenylalanine. Wikipedia. [Link]

-

Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. [Link]

-

Use of Alpha-Methylphenylalanine for Studies of Brain Development in Experimental Phenylketonuria. PubMed. [Link]

-

Effect of phenylalanine and alpha-methylphenylalanine on in vitro incorporation of 32P into cytoskeletal cerebral proteins. PubMed. [Link]

-

Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PMC - NIH. [Link]

-

Effects of p-chlorophenylalanine and α-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal. [Link]

-

Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. PMC - NIH. [Link]

-

Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia. PubMed. [Link]

-

Aromatic L-amino acid decarboxylase inhibitor. Wikipedia. [Link]

-

Phenylalanine hydroxylase contributes to serotonin synthesis in mice. PubMed Central. [Link]

-

Peripheral aromatic L-amino acids decarboxylase inhibitor in Parkinsonism. I. Effect on O-methylated metabolites of L-dopa-2- 14 C. PubMed. [Link]

-

Inhibition of presynaptic catecholamine synthesis with alpha-methyl-para-tyrosine attenuates nocturnal melatonin secretion in humans. PubMed. [Link]

-

Aromatic l-amino acid decarboxylase inhibitor – Knowledge and References. Taylor & Francis. [Link]

-

Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. Frontiers. [Link]

-

Effect of phenylalanine, p -chlorophenylalanine and α-methylphenylalanine on glucose uptake in vitro by the brain of young rats. ResearchGate. [Link]

-

Enzyme Promiscuity in Serotonin Biosynthesis, From Bacteria to Plants and Humans. Frontiers. [Link]

-

Effect of inhibition of catecholamine synthesis on central catecholamine-containing neurones in the developing albino rat. PMC. [Link]

-

Enhancing Aromatic L‐amino Acid Decarboxylase Activity: Implications for L‐DOPA Treatment in Parkinson's Disease. PMC - PubMed Central. [Link]

-

Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. PubMed Central. [Link]

-

Serotonin and Melatonin Synthesis | Tryptophan Metabolism. YouTube. [Link]

-

Effect of Experimental Hyperphenylalaninemia Induced by Dietary Phenylalanine Plus Alpha-Methylphenylalanine Administration on Amino Acid Concentration in Neonatal Chick Brain, Plasma, and Liver. PubMed. [Link]

Sources

- 1. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 2. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Dopamine, Norepinephrine and Ephinephrine Synthesis [sigmaaldrich.com]

- 9. Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of presynaptic catecholamine synthesis with alpha-methyl-para-tyrosine attenuates nocturnal melatonin secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of inhibition of catecholamine synthesis on central catecholamine-containing neurones in the developing albino rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylalanine hydroxylase contributes to serotonin synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of experimental hyperphenylalaninemia induced by dietary phenylalanine plus alpha-methylphenylalanine administration on amino acid concentration in neonatal chick brain, plasma, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for (R)-2-Amino-2-phenylpropanoic Acid HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-phenylpropanoic acid HCl is a non-proteinogenic α-amino acid derivative. Its rigid structure, featuring a chiral quaternary α-carbon, makes it a valuable synthon in the development of various therapeutic agents, including enzyme inhibitors and peptide mimetics. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it suitable for a variety of synthetic applications. Accurate spectroscopic analysis is essential to confirm its identity, purity, and enantiomeric integrity.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of (R)-2-Amino-2-phenylpropanoic Acid HCl.

The key structural features that will influence the spectroscopic output are:

-

Aromatic Ring: The phenyl group will give rise to characteristic signals in both NMR and IR spectra.

-

Quaternary α-Carbon: This carbon, being chiral and bonded to four different groups, is a key diagnostic feature in ¹³C NMR.

-

Methyl Group: The α-methyl group will produce a distinct singlet in the ¹H NMR spectrum.

-

Carboxylic Acid: The acidic proton and the carbonyl group will have signature absorptions in ¹H NMR and IR spectra, respectively.

-

Ammonium Group: As a hydrochloride salt, the amino group will be protonated, influencing its chemical shift in NMR and vibrational modes in IR.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules. The expected ¹H NMR spectrum of (R)-2-Amino-2-phenylpropanoic acid HCl in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will exhibit distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Phenyl (Ar-H) | 7.3 - 7.6 | Multiplet | 5H | The five aromatic protons will appear as a complex multiplet in the downfield region. |

| Methyl (α-CH₃) | ~1.8 | Singlet | 3H | This singlet arises from the three equivalent protons of the methyl group. Its chemical shift is influenced by the adjacent quaternary carbon. |

| Ammonium (-NH₃⁺) | 8.0 - 9.0 (in DMSO-d₆) | Broad Singlet | 3H | This signal is often broad due to quadrupolar relaxation and exchange with residual water. In D₂O, this signal will exchange and disappear. |

| Carboxylic Acid (-COOH) | > 10 (in DMSO-d₆) | Broad Singlet | 1H | The acidic proton is typically very downfield and broad. In D₂O, it will also exchange and disappear. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (R)-2-Amino-2-phenylpropanoic acid HCl in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Parameters: Acquire a standard one-pulse proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 170 - 175 | The carboxylic acid carbonyl carbon is typically found in this downfield region. |

| Quaternary Aromatic (C-ipso) | 135 - 140 | The aromatic carbon directly attached to the α-carbon. |

| Aromatic (Ar-C) | 125 - 130 | The remaining aromatic carbons will appear in this region. Due to symmetry, three signals are expected for the phenyl ring (ortho, meta, para). |

| Quaternary (Cα) | 60 - 65 | The chiral quaternary carbon is a key diagnostic signal. |

| Methyl (α-CH₃) | 20 - 25 | The methyl carbon signal will be in the aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.

-

Technique: A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard.

-

Parameters: A longer acquisition time and a larger number of scans (e.g., 1024 or more) are necessary to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the FID similarly to the ¹H NMR data. Reference the spectrum to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid. |

| N-H stretch (Ammonium) | 2800 - 3200 | Broad, Medium | The N-H stretching of the -NH₃⁺ group will appear as a broad band, often superimposed on the O-H stretch. |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium to Weak | C-H stretching vibrations of the phenyl ring. |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to Weak | C-H stretching of the methyl group. |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak | A series of bands corresponding to the carbon-carbon stretching vibrations within the phenyl ring. |

| N-H bend (Ammonium) | 1500 - 1600 | Medium | The bending vibration of the -NH₃⁺ group. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural elucidation.

The molecular weight of (R)-2-Amino-2-phenylpropanoic acid is 165.19 g/mol , and its hydrochloride salt is 201.65 g/mol .[1][2]

Expected Fragmentation Pattern (Electron Impact - EI, for the free base after derivatization, or Electrospray Ionization - ESI, for the HCl salt):

Under ESI-MS in positive ion mode, the most prominent peak is expected to be the molecular ion of the free amino acid [M+H]⁺ at an m/z of approximately 166.

-

[M+H]⁺: m/z ≈ 166 (corresponding to C₉H₁₂NO₂⁺)

-

Loss of H₂O: A fragment corresponding to the loss of water from the molecular ion may be observed.

-

Loss of COOH: Decarboxylation is a common fragmentation pathway for amino acids, leading to a fragment at m/z ≈ 121.

-

Tropylium Ion: A peak at m/z ≈ 91, corresponding to the stable tropylium ion (C₇H₇⁺), is a common fragment for compounds containing a benzyl group.

Caption: General workflow for spectroscopic data analysis.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Instrument Setup:

-

Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Mode: Positive ion mode is typically used for amino acids.

-

Parameters: Optimize the spray voltage, capillary temperature, and gas flow rates for the specific instrument.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for (R)-2-Amino-2-phenylpropanoic acid HCl. By understanding the expected spectral features and employing the outlined experimental protocols, researchers, scientists, and drug development professionals can confidently characterize this important chiral building block, ensuring its identity and purity in their synthetic endeavors. The combination of these spectroscopic techniques provides a powerful and comprehensive analytical toolkit for the rigorous quality control demanded in modern chemical research and pharmaceutical development.

References

-

PubChem. 2-Amino-2-phenylpropanoic acid. [Link]

-

SpectraBase. (R)-2-AMINO-2-METHYL-3-PHENYL-PROPANOIC-ACID - Optional[13C NMR]. [Link]

-

PubChem. (2S)-2-amino-2-phenylpropanoic acid. [Link]

-

中华试剂网 (chemsrc.com). (R)-2-Amino-2-phenylpropanoic acid hydrochloride. [Link]

Sources

A Comprehensive Technical Guide to the Thermodynamic Properties of α-Methylphenylalanine

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the fundamental thermodynamic properties of α-methylphenylalanine. In the landscape of drug discovery and development, a thorough understanding of a molecule's thermodynamic characteristics is paramount for predicting its stability, solubility, and bioavailability. While specific experimental data for α-methylphenylalanine is not extensively available in public literature, this guide serves as a detailed roadmap for researchers and scientists to ascertain these critical parameters. We will delve into the theoretical underpinnings and provide field-proven experimental protocols for determining key thermodynamic quantities such as heat capacity, enthalpy of formation, entropy, and Gibbs free energy of formation. Furthermore, this guide will explore computational chemistry approaches as a powerful predictive tool. The methodologies are presented to ensure scientific integrity, with a focus on self-validating experimental systems and authoritative grounding in established scientific principles.

Introduction: The Significance of α-Methylphenylalanine in Research and Development